molecular formula C21H22N2O4 B2743444 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941869-81-4

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Número de catálogo B2743444
Número CAS: 941869-81-4
Peso molecular: 366.417
Clave InChI: CFTVOIYWYODIME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. BDP belongs to the class of piperidine compounds and is primarily used as a research tool in the study of various biological processes.

Aplicaciones Científicas De Investigación

Metabolism and Disposition Studies

  • N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, under the specific compound SB-649868, was studied for its metabolism and disposition in humans. SB-649868 is an orexin 1 and 2 receptor antagonist developed for treating insomnia. It undergoes almost complete elimination over a 9-day period, mainly through feces, with minimal urinary excretion. The presence of slowly cleared metabolites was suggested due to the longer half-life of plasma radioactivity compared to unchanged SB-649868. The study also identified principal circulating components and minor metabolites in plasma extracts (Renzulli et al., 2011).

Synthesis for Metabolic Studies

  • The synthesis of N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate; R-818), labeled with carbon-14 at the carboxamide position, was conducted for metabolic studies. This highlights the compound's relevance in understanding its metabolic pathways and potential therapeutic applications (Banitt & Conard, 1981).

Biochemical and Cell-Based Studies

  • Virtual screening targeting the urokinase receptor led to the discovery of derivatives including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. These compounds inhibited breast cancer cell invasion, migration, and adhesion. They also blocked angiogenesis, inhibited cell growth, and induced apoptosis. Their pharmacokinetic properties and effects on breast tumor metastasis were evaluated, showcasing the compound's potential in cancer research (Wang et al., 2011).

Antipsychotic Agent Development

  • Heterocyclic analogues of 1192U90, including benzimidazole and indazolecarboxamides, were synthesized and evaluated as potential antipsychotic agents. These compounds showed binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also exhibited potent in vivo activities, indicating their potential in developing new antipsychotic medications (Norman et al., 1996).

Skeletal Muscle Sodium Channel Blockers

  • Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, were designed as voltage-gated skeletal muscle sodium channel blockers. They demonstrated an increase in potency compared to tocainide, highlighting their potential as antimyotonic agents (Catalano et al., 2008).

Propiedades

IUPAC Name

N-(1,3-benzodioxole-5-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-5-8-17(9-6-15)23(21(25)22-11-3-2-4-12-22)20(24)16-7-10-18-19(13-16)27-14-26-18/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVOIYWYODIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.